2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H10BrNO6S It is a derivative of benzoic acid, featuring a bromine atom and a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid typically involves multiple stepsThe reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide, and the reactions are typically carried out in solvents like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide.
Solvents: Acetic acid, dichloromethane.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids .
Scientific Research Applications
2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of the sulfamoyl group.
5-Bromo-2-chlorobenzoic acid: Another derivative with different substitution patterns on the benzene ring.
2-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of the sulfamoyl group.
Uniqueness
2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAONMNLMUJUFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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